molecular formula C6H12N2 B127493 1,4-Diazabicyclo[2.2.2]octane CAS No. 280-57-9

1,4-Diazabicyclo[2.2.2]octane

Cat. No.: B127493
CAS No.: 280-57-9
M. Wt: 112.17 g/mol
InChI Key: IMNIMPAHZVJRPE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as Triethylenediamine, is a versatile compound used in numerous organic transformations . It functions as a nucleophile as well as a base , making it a key player in a variety of chemical reactions.

Mode of Action

DABCO’s mode of action is primarily through its nucleophilic and basic properties . As a nucleophile, it donates electron pairs to form new bonds. As a base, it accepts protons during reactions. The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This unique property allows DABCO to act as an uncharged supernucleophile .

Biochemical Pathways

DABCO is involved in a variety of organic transformations, including the synthesis of carbocyclic and heterocyclic compounds . It catalyzes protection and deprotection of functional groups and the formation of carbon–carbon bonds . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . DABCO is used in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions .

Pharmacokinetics

This suggests that it may have good bioavailability. Due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward co2 and air moisture, dabco must be stored under an inert gas atmosphere in a refrigerator .

Result of Action

The result of DABCO’s action is the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . It also leads to the formation of functional groups like isothiocyanate, amide, and ester . DABCO is also used as a building block for the preparation of 1,4-disubstituted piperazines .

Action Environment

The action of DABCO can be influenced by environmental factors. For instance, DABCO has been proven to be an efficient and environmentally friendly catalyst in the multicomponent reaction involving aldehydes, ethylenediamine, and thioglycolic acid under microwave conditions . Additionally, due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, DABCO must be stored under an inert gas atmosphere in a refrigerator .

Biochemical Analysis

Biochemical Properties

1,4-Diazabicyclo[2.2.2]octane plays a significant role in biochemical reactions due to its strong nucleophilicity and basicity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a ligand in coordination chemistry, facilitating various coordination reactions . Additionally, it acts as a nucleophilic catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . The compound’s ability to scavenge free radicals due to fluorochrome excitation is also noteworthy .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In fluorescence microscopy, it is added to the mounting medium to slow photobleaching of fluorescein and other fluorescent dyes, thereby preserving cell function during imaging . Its role as an anti-fade reagent highlights its importance in maintaining cellular integrity during experimental procedures.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It functions as a nucleophile and a base, participating in various organic transformations, including C-H functionalization and the formation of heterocyclic compounds . The compound’s nucleophilicity is attributed to the unhindered amine centers, which promote a variety of coupling reactions . Additionally, it forms crystalline adducts with hydrogen peroxide and sulfur dioxide, demonstrating its strong ligand and Lewis base properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that it maintains its catalytic properties over extended periods, although its effectiveness may diminish with prolonged exposure to air and moisture . The compound’s stability and degradation patterns are crucial for its application in long-term biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and is well-tolerated. At higher doses, it can cause adverse effects, including toxicity and potential damage to cellular structures . Understanding the dosage thresholds is essential for its safe application in biochemical research and therapeutic contexts.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in catalyzing organic transformations highlights its importance in metabolic processes . Its interactions with various biomolecules underscore its versatility in biochemical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution patterns are critical for its effectiveness in biochemical reactions and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanisms of action and optimizing its use in biochemical research.

Chemical Reactions Analysis

1,4-Diazabicyclo[2.2.2]octane undergoes a variety of chemical reactions due to its nucleophilic and basic properties:

Comparison with Similar Compounds

1,4-Diazabicyclo[2.2.2]octane is often compared with other bicyclic amines like quinuclidine and tropane:

Properties

IUPAC Name

1,4-diazabicyclo[2.2.2]octane
Source PubChem
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InChI

InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNIMPAHZVJRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51390-22-8 (diacetate)
Record name Triethylenediamine
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DSSTOX Substance ID

DTXSID0022016
Record name 1,4-Diazabicyclo[2.2.2]octane
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid; Pellets or Large Crystals, White crystals with an ammonia-like odour; Sublimes (goes directly from solid to vapour) readily at room temperature; Extremely hygroscopic (absorbs moisture from the air); [CHEMINFO]
Record name 1,4-Diazabicyclo[2.2.2]octane
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Record name Triethylene diamine
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Boiling Point

174 °C
Record name 1,4-DIAZABICYCLO(2.2.2)OCTANE
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Flash Point

62 °C
Record name Triethylene diamine
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Solubility

13 g/100 g acetone at 25 °C; 51 g/100 g benzene at 25 °C; 77 g/100 g ethanol at 25 °C; 26.1 g/100 g methyl ethyl ketone at 25 °C, Soluble in chloroform, 45 g/100 g water at 25 °C
Record name 1,4-DIAZABICYCLO(2.2.2)OCTANE
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Density

1.14 at 28 °C (Water = 1)[NITE; Chemical Risk Information Platform (CHRIP). Biodegradation and Bioconcentration. Ver 2006.01.30 Updated. National Institute of Technology and Evaluation. Tokyo, Japan. Thiodiethylene glycolBicyclo
Record name 1,4-DIAZABICYCLO(2.2.2)OCTANE
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Vapor Pressure

0.74 [mmHg]
Record name Triethylene diamine
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Color/Form

Colorless hygroscopic crystals

CAS No.

280-57-9
Record name Dabco
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Record name Triethylenediamine
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Record name 1,4-Diazabicyclo[2.2.2]octane
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Record name 1,4-Diazabicyclo[2.2.2]octane
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Record name TRIETHYLENEDIAMINE
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Record name 1,4-DIAZABICYCLO(2.2.2)OCTANE
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Melting Point

158 °C
Record name 1,4-DIAZABICYCLO(2.2.2)OCTANE
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Synthesis routes and methods I

Procedure details

The compound (V) is reacted with a carbonic ester (e.g. diethyl carbonate, dimethyl carbonate, benzyl carbonate) in the presence of a base (e.g. lithium carbonate, sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide, sodium methoxide, sodium ethoxide, diisopropylethylamine, triethylamine) to produce the compound (VI). Alternatively, the compound (V) is reacted with phosgene, methyl chlorocarbonate, ethyl chlorocarbonate, benzyl chlorocarbonate or carbonyl diimidazole or its related compound, if necessary, in the presence of a base (e.g. triethylamine, diisopropylethylamine, 1,4-di azabicyclo[2.2.2]octane, 1,8-diazabicyclo[5.4.0]undec-7-ene) to give the compound (VI).
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Synthesis routes and methods II

Procedure details

40 parts by weight of carbon black grafted with styrene "GP-E-3" (manufactured by Ryoyu Kogyo K. K.), which contains 40% by weight of styrene monomer, 30% by weight of polystyrene and 30% by weight of grafted carbon black, 1.5 parts by weight of charge control agent of negative charging type 3-methyl-5-nitroimidazole, 4.5 parts by weight of lauroyl peroxide, 9.0 parts by weight of tolylene diisocyanate "Coronate T-100" (mfd. by Nippon Polyurethane Industry Co., Ltd.) and 0.5 part by weight of phenyl isocyanate were added to a mixture of 50 parts by weight of styrene with 35 parts by weight of 2-ethylhexyl acrylate and 0.9 part by weight of divinylbenzene to prepare a polymerizable composition. The polymerizable composition was added to 800 g of a 4 wt. % solution of calcium phosphate in an aqueous colloid previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition became 30 % by weight based on the total of the aqueous colloid solution and the polymerizable composition. The mixture was dispersed and emulsified on a TK Homomixer mfd. by Tokushu Kika Kogyo Co., Ltd. at 10,000 rpm at 5° C. for 2 min. A four neck glass lid was placed on the flask and fitted with a reflux condenser, a thermometer, a dropping funnel having a nitrogen-inlet tube and a stainless steel stirring rod. The flask was placed in an electric mantle. A mixed solution of 24.0 g of resorcinol, 3.0 g of m-aminophenol, 2.2 g of t-butyl alcohol, 0.5 g of 1,4-diazabicyclo[2.2.2]-octane and 40 g of deionized water was prepared and added dropwise into the flask through the dropping funnel while stirring over a period of 30 min. Then the temperature was elevated to 85° C. while continuing the stirring under nitrogen and the reaction was conducted for 10 h. After cooling the reaction mixture, the dispersant was dissolved by adding 10% aqueous hydrochloric acid solution, and the mixture was filtered. The residue was washed with water, dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg, and classified by means of an air classifier to give an encapsulated toner having an average particle diameter of 9 μm wherein the shell comprises a resin having thermally dissociable urethane bonds. The glass transition point of the resin in the core material of the encapsulated toner and the softening point of the encapsulated toner were 32.0° C. and 129.5° C., respectively.
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40 g
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2.2 g
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Coronate
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Polyurethane
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50
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stainless steel
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polystyrene
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Synthesis routes and methods III

Procedure details

At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under protective nitrogen gas was initially charged with 4.6 g of zinc powder (71 mmol) in 40 ml of tetrahydrofuran. After 1.13 ml of trimethylchlorosilane had been added, the mixture was heated to 50° C. for 15 min and 10 g of 1-phenylhexan-3-one (57 mmol, prepared by base-catalyzed aldol condensation of benzaldehyde and pentan-2-one and subsequent hydrogenation of the 1-phenylhex-1-en-3-one obtained) were added undiluted. Subsequently, 10.4 g of methyl bromoacetate (68 mmol) were added dropwise within 5 min and the temperature was maintained at 50° C. by external cooling. The mixture was then stirred at 50° C. for 10 min (formation of the zinc alkoxide). After cooling to 10° C., 7.4 g of trimethylchlorosilane (68 mmol) were added and the mixture was heated to 40° C. for 30 min. At 20° C., 9.6 g of 1,4-diazabicyclo[2.2.2]octane (85 mmol), dissolved in 55 g of tetrahydrofuran, were added, and the precipitate formed immediately. The precipitate formed (complex of zinc bromide chloride and 1,4-diazabicyclo[2.2.2]octane) was then filtered off. The precipitate was washed twice with 30 ml of tetrahydrofuran each time, and tetrahydrofuran was subsequently distilled off completely under reduced pressure (recycling of anhydrous solvent). The residue was admixed with 50 ml of pentane, cooled to −20° C., stirred for 60 min, and residues of solid were filtered off. Pentane was distilled off under reduced pressure (recovery of pentane) and the desired product 3-trimethylsiloxy-3-(2″-phenylethyl)caproate was obtained in a yield of 16 g (87% of theory) and a purity of >97% (HPLC). The zinc content of the product was 70 ppm (ICP).
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9.6 g
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55 g
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4.6 g
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40 mL
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1.13 mL
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Synthesis routes and methods IV

Procedure details

In accordance with the second procedure, the 4-alkanesulfonaminobenzoylacetonitrile is first prepared by reaction of an alkanesulfonylchloride with 4-amino-benzoylacetonitrile at room temperature in dry pyridine. This product is in turn reacted with a dialkylaminobenzaldehyde at reflux temperature in isopropyl alcohol, acetonitrile, nitromethane, or a similar polar solvent and in the presence of a catalytic amount of piperidine, or another catalyst of comparable basicity such as tetramethylguanidine or triethylenediamine, to yield the desired dye.
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alkanesulfonylchloride
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dialkylaminobenzaldehyde
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Synthesis routes and methods V

Procedure details

Ozone was delivered to an agitated solution of (3S,5R,6S)-3-allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methylpiperidin-2-one (4.0 Kg, 7.27 mol) in a mixture of water (6 L) and acetonitrile (54 L) using a subsurface C22 Hastelloy sparger at 20° C. over the course of ten hours. An aqueous solution of sodium chlorite (80 wt %, 2.5 Kg, 29 mol) in water (14 L) was added over the course of 1 h, maintaining the temperature of the mixture below 40° C. The reaction mixture was agitated for 12 h and a solution of sodium bisulfite (3.0 Kg, 29 mol) in water (14 L) was added over the course of 2 h, maintaining the temperature of the reaction mixture below 40° C. The mixture was agitated for 1 h and the phases were separated. To the organic phases were added isopropyl acetate (IPAC) (20 L) and 1M aqueous sodium phosphate pH 6 (8 L). The mixture was agitated for 30 min and the phases were separated. The organic phase was washed with 1M aqueous sodium phosphate pH 6 (20 L) and with 1M aqueous sodium chloride (20 L). The mixture was distilled under reduced pressure to produce a distillate mass of 75 Kg while simultaneously adding isopropyl acetate (80 L). The water content of the solution by Karl Fisher was less than one percent. The organic phase was filtered. The solution was further distilled to a volume of approximately 16 L. The solution was heated to 55° C. and 1,4-diazabicyclo[2.2.2]octane (DABCO, 424 g, 3.65 mol) was added. (3S,5R,6S)-3-allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methylpiperidin-2-one 1,4-diazabicyclo[2.2.2]octane (DABCO) salt seeds (136 g, 0.18 mol) were added as a slurry in isopropyl acetate and heptane (1/1, 800 mL). The mixture was agitated at 55° C. for 20 minutes and cooled to 20° C. over the course of 2 h. Heptane was added (16.8 L) over the course of 1 h and the mixture was agitated at 20° C. for 12 h. The product was filtered and the filter cake was washed once with a mixture of isopropyl acetate and heptane (2/3, 21 L) and once with a mixture of isopropyl acetate and heptane (1/4, 21 L). The product was dried under nitrogen to afford Compound A DABCO Salt (4.64 Kg) in 87% yield (100% liquid chromatography area percent (LCAP), 78.9 wt % Compound A). The compound A DABCO salt is a solvate of isopropyl acetate (IPAC) in accordance with Scheme 3. The Compound A DABCO Salt is the better performing purification control point to enhance the purity of the drug substance (Compound A). Typically, the purity of crude reaction mixtures of 97 to 99 liquid chromatography area percent purity can be improved to 100 liquid chromatography area percent purity (no impurity at greater level than 0.05 liquid chromatography area percent) using the crystallization of the DABCO salt. For comparison, enhancement of purity of the drug substance (Compound A) using Compound A Ethanolate as a control point allows for crude reaction mixtures of 97 to 99 liquid chromatography area percent purity to be improved to 99.5 to 99.6 liquid chromatography area percent purity (and multiple impurities are present in the filtered material at greater levels than 0.05 liquid chromatography area percent).
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424 g
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(3S,5R,6S)-3-allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methylpiperidin-2-one 1,4-diazabicyclo[2.2.2]octane
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Retrosynthesis Analysis

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1,4-Diazabicyclo[2.2.2]octane
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1,4-Diazabicyclo[2.2.2]octane
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1,4-Diazabicyclo[2.2.2]octane
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1,4-Diazabicyclo[2.2.2]octane
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1,4-Diazabicyclo[2.2.2]octane
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1,4-Diazabicyclo[2.2.2]octane
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Q & A

Q1: What is the molecular formula and weight of DABCO?

A1: DABCO has a molecular formula of C6H12N2 and a molecular weight of 112.17 g/mol.

Q2: Are there any notable spectroscopic features of DABCO?

A2: While specific spectroscopic data is not extensively discussed in the provided research, DABCO's structure can be characterized using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. For instance, 1H NMR spectroscopy would show characteristic signals for the equivalent methylene protons.

Q3: How does DABCO perform in different solvents?

A: DABCO exhibits varying solubility and reactivity in different solvents. For instance, its reaction rate with haloalkylbenzenes (a Menshutkin reaction) changes depending on solvent properties like basicity. This difference is attributed to specific chemical interactions like hydrogen bonding between DABCO, the solvent, and the reacting species.

Q4: How does DABCO function as a catalyst?

A: DABCO acts as a base catalyst in various organic reactions. Its nitrogen atoms can abstract protons, facilitating reactions like Baylis-Hillman, Henry reactions, and the synthesis of heterocyclic compounds.

Q5: Can you provide specific examples of DABCO-catalyzed reactions?

A: DABCO catalyzes the synthesis of:* Barbituric and thiobarbituric acid derivatives: DABCO-based ionic liquids, specifically 2(HSO4)2 and 2(Cl)2, are effective catalysts for these reactions. * Pyrano[2,3-c]pyrazoles: DABCO, particularly when supported on nano-silica, catalyzes the synthesis of these compounds, known for their diverse biological activities. * Substituted chromenes: DABCO facilitates the reaction between but-3-yn-2-one, methyl propiolate, and salicyl N-tosylimines, leading to the formation of chromenes. * 3-Alkylated γ-lactams: DABCO mediates the ring-opening of 1-acetylcyclopropanecarboxamides, leading to the formation of stable zwitterions that can be further utilized in the construction of 3-alkyl γ-lactams.

Q6: Are there any limitations to using DABCO as a catalyst?

A6: While DABCO is a versatile catalyst, its effectiveness can be influenced by factors like reaction conditions, steric hindrance around the reactive site, and the nature of the substrates involved.

Q7: Have computational methods been used to study DABCO and its reactions?

A: Yes, computational chemistry techniques have been employed to understand DABCO's behavior. For example, MNDO (Modified Neglect of Diatomic Overlap) and ab initio SCF-MO (Self-Consistent Field Molecular Orbital) calculations were used to study the charge transfer complex between N-chlorosuccinimide and ammonia as a model system for the complex formed between N-bromosuccinimide and DABCO.

Q8: What insights can computational studies provide?

A8: These studies offer valuable information regarding molecular geometries, electronic structures, reaction pathways, and the energetics of DABCO and its interactions with other molecules.

Q9: How do structural modifications of DABCO affect its activity?

A: Structural modifications on DABCO, such as the introduction of N-alkyl arms or functional groups, significantly impact its activity. For example, research on a series of novel polyammonium compounds incorporating DABCO demonstrated that the inhibitory potency towards voltage-gated potassium (Kv) channels increased with the length of the DABCO string.

Q10: How stable are DABCO derivatives under different conditions?

A: The stability of DABCO derivatives can vary significantly depending on their structure and the environment. For example, quaternary diammonium salts derived from DABCO with N-alkyl arms showed slow Hofmann elimination in aqueous solutions, but their stability can be affected by factors like pH and temperature.

Q11: Are there formulation strategies to enhance DABCO's stability?

A11: While specific formulation strategies are not discussed in the provided research, standard techniques like encapsulation, complexation, or the use of appropriate excipients could potentially be employed to improve DABCO's stability.

Q12: How does DABCO interact with metal ions?

A: DABCO acts as a ligand, forming coordination complexes with various metal ions, including zinc, copper, nickel, and silver. 24, 41, 48, 49, (https://www.semanticscholar.org/paper/3e4679e1548e428a3759a27440863267b92dc8c1), (https://www.semanticscholar.org/paper/485a2c7597a7d70c83d0a835c5945c2025de2dd0), (https://www.semanticscholar.org/paper/4b81a9799de30dac151058a1c51b7d6136508f68) These interactions lead to diverse structures, including one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks.

Q13: Can you elaborate on the applications of DABCO-metal complexes?

A13: DABCO-metal complexes exhibit intriguing properties that make them suitable for various applications, including:

  • Luminescent materials: Cu4I4-Cu3(Pyrazolate)3 coordination frameworks incorporating DABCO demonstrate tunable luminescence properties, with emission colors ranging from green to orange, suggesting their potential in light-emitting devices.
  • Gas storage and separation: Studies on Zn-DABCO metal-organic frameworks (MOFs) have explored their gas adsorption properties, showing potential for applications in CO2 capture and separation of industrially relevant gases.

Q14: Does DABCO interact with other molecules besides metal ions?

A: Yes, DABCO can engage in various intermolecular interactions, such as hydrogen bonding, halogen bonding, and van der Waals interactions. These interactions play a crucial role in its applications in crystal engineering, supramolecular chemistry, and as a co-crystal former. 1, 2, 7, 15, 25, (https://www.semanticscholar.org/paper/76309bccdb3b9c14200e5e09bab957996332f1f4), (https://www.semanticscholar.org/paper/5830f10e4e28addd0f05eccaa2840e7fc0613901), (https://www.semanticscholar.org/paper/1111f578cb10dc15d326e59f1940dc6698013d63), (https://www.semanticscholar.org/paper/29a4e567937355a13bacd3f932416242f5ff1c87)

Q15: Are there any applications of DABCO that utilize its ability to form complexes with organic molecules?

A: Yes, DABCO's complexation with bisphenols leads to the formation of supramolecular structures like chains, ladders, and sheets, highlighting its potential in crystal engineering.

Q16: What are the safety considerations when working with DABCO?

A16: As with any chemical, appropriate safety precautions should be taken when handling DABCO. It is advisable to consult the Safety Data Sheet (SDS) for specific information regarding handling, storage, and personal protective equipment.

Q17: What tools and resources are important for DABCO research?

A17: Research on DABCO benefits from:* Spectroscopic techniques: NMR, IR, and UV-Vis spectroscopy for structural characterization and studying interactions.* X-ray crystallography: Determining the solid-state structures of DABCO and its complexes.* Computational chemistry software: Modeling molecular interactions and properties.* Electrochemical methods: Investigating redox properties and electron transfer processes involving DABCO.

Q18: What are some significant milestones in DABCO research?

A18: Key milestones include:

    Q19: What are some examples of cross-disciplinary applications of DABCO?

    A19: DABCO's versatility makes it relevant in various disciplines:* Materials science: Development of MOFs and other porous materials.* Catalysis: Design of new catalytic systems for organic reactions.* Pharmaceutical chemistry: Exploration of DABCO derivatives as potential drug candidates.* Environmental science: Applications in CO2 capture and remediation.

    Q20: How does DABCO affect the photosensitized oxygenation of olefins when used with zinc tetraphenylporphine?

    A: DABCO enhances the efficiency and photoresistance of zinc tetraphenylporphine (ZnTPP) as a photosensitizer. This is attributed to the formation of a 1:1 complex between ZnTPP and DABCO, where the coordinated DABCO does not quench singlet oxygen, leading to more efficient oxygenation.

    Q21: Can DABCO be generated in situ during the synthesis of metal phosphite open frameworks?

    A: Yes, ionothermal synthesis of chiral metal phosphite frameworks with quartz topology can be achieved with in situ generated DABCO. The N,N'-dimethyl-1,4-diazabicyclo[2.2.2]octane (Me2-DABCO) template is formed during the reaction between 1,4-diazabicyclo[2.2.2]octane and dimethyl phosphites in deep eutectic solvents.

    Q22: What is the role of DABCO in the oxidation of alcohols to their corresponding carbonyl compounds?

    A: The compound Bis(chlorine)-1,4-Diazabicyclo[2.2.2]octane (DABCO·2Br2), formed by reacting DABCO with chlorine gas, acts as a reusable oxidizing agent. It efficiently converts alcohols to aldehydes or ketones under microwave irradiation while being converted back to DABCO, allowing for its recovery and reuse.

    Q23: Can DABCO act as a bridging ligand in coordination polymers?

    A: Yes, DABCO can act as a bridging ligand in the synthesis of coordination polymers, as demonstrated by the formation of axially polymerized (phthalocyaninato)iron(II) complexes.

    Q24: How does DABCO influence the dielectric properties of its hydrobromide salt?

    A: this compound hydrobromide (dabcoHBr) exhibits unusual dielectric properties, including a giant dielectric constant along its hydrogen-bonded chains. While proton dynamics in the N-H+...N hydrogen bonds are crucial, DABCO contributes to the formation of short-range ordered regions, influencing the material's response to electric fields and pressure. 20, 50, (https://www.semanticscholar.org/paper/505d9bc334c5bc21af06a6c1f75234a219a94b21)

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